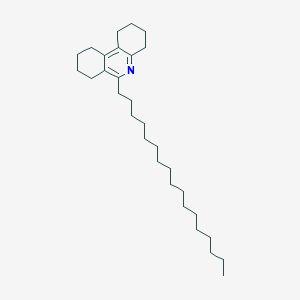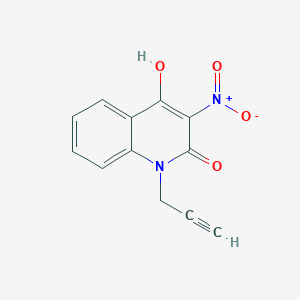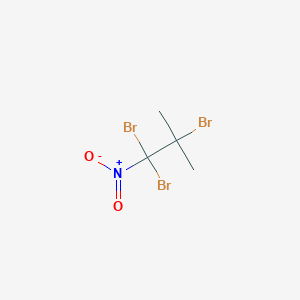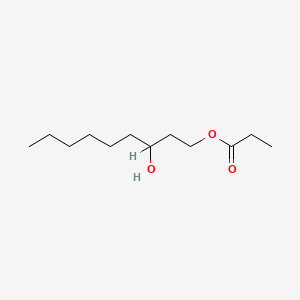
3-(Phenylsulfanyl)heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfanyl)heptan-2-one is an organic compound characterized by a heptan-2-one backbone with a phenylsulfanyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)heptan-2-one typically involves the reaction of heptan-2-one with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the heptan-2-one molecule. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylsulfanyl)heptan-2-one can undergo various chemical reactions, including:
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles in the presence of a base
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted heptan-2-one derivatives
Applications De Recherche Scientifique
3-(Phenylsulfanyl)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Phenylsulfanyl)heptan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its phenylsulfanyl and ketone groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Phenylsulfanyl)pentan-2-one
- 3-(Phenylsulfanyl)hexan-2-one
- 3-(Phenylsulfanyl)octan-2-one
Uniqueness
3-(Phenylsulfanyl)heptan-2-one is unique due to its specific chain length and the position of the phenylsulfanyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
62870-24-0 |
|---|---|
Formule moléculaire |
C13H18OS |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
3-phenylsulfanylheptan-2-one |
InChI |
InChI=1S/C13H18OS/c1-3-4-10-13(11(2)14)15-12-8-6-5-7-9-12/h5-9,13H,3-4,10H2,1-2H3 |
Clé InChI |
OWYODDMQOYKUDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methyl}aniline](/img/structure/B14512358.png)


![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)

![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)


